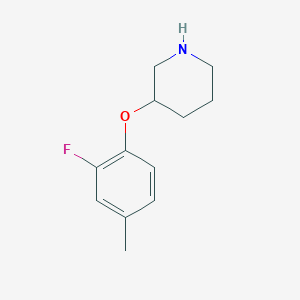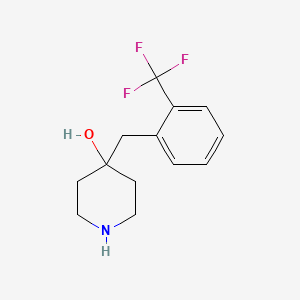
4-(2-(Trifluoromethyl)benzyl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-ol is an organic compound that belongs to the class of piperidines It features a piperidine ring substituted with a hydroxyl group at the fourth position and a 2-(trifluoromethyl)phenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group at the fourth position can be introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Attachment of the 2-(trifluoromethyl)phenylmethyl Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the trifluoromethyl group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions on the aromatic ring can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
4-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It may serve as a lead compound in drug discovery, particularly for the development of treatments for neurological disorders.
Wirkmechanismus
The mechanism of action of 4-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. Additionally, the piperidine ring and hydroxyl group can contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(trifluoromethyl)phenol: This compound shares the trifluoromethyl group but lacks the piperidine ring and hydroxyl group.
2-(trifluoromethyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of the piperidine ring and hydroxyl group.
Uniqueness
4-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-ol is unique due to the combination of its piperidine ring, hydroxyl group, and trifluoromethyl-substituted aromatic ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H16F3NO |
|---|---|
Molekulargewicht |
259.27 g/mol |
IUPAC-Name |
4-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-ol |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)11-4-2-1-3-10(11)9-12(18)5-7-17-8-6-12/h1-4,17-18H,5-9H2 |
InChI-Schlüssel |
XACYHPYUQUUQQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1(CC2=CC=CC=C2C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


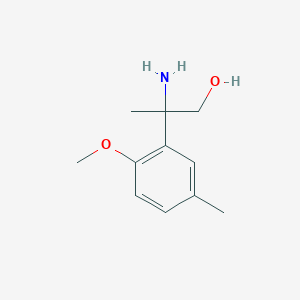
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoate](/img/structure/B13611442.png)
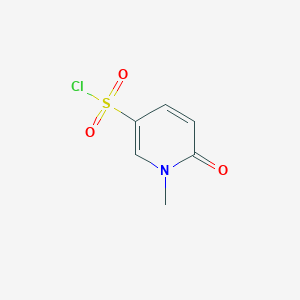
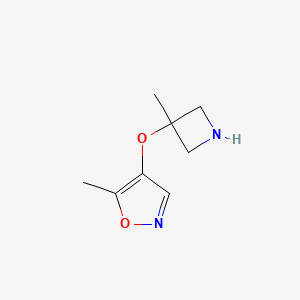
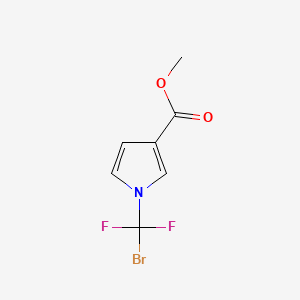
amine](/img/structure/B13611459.png)
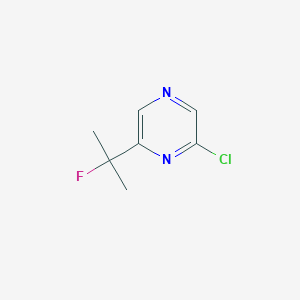

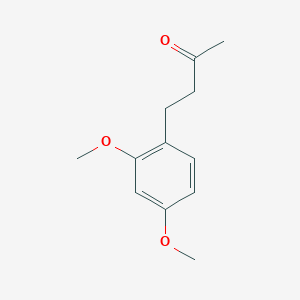
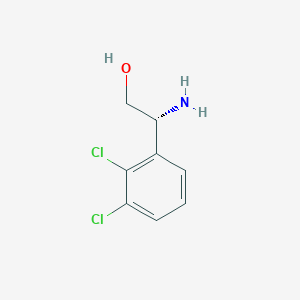
![2-[2-(Methylsulfanyl)phenyl]piperidine](/img/structure/B13611478.png)
![6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13611481.png)

